3-(Piperidin-4-yloxy)propane-1,2-diol hcl
CAS No.:
Cat. No.: VC17611217
Molecular Formula: C8H18ClNO3
Molecular Weight: 211.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H18ClNO3 |
|---|---|
| Molecular Weight | 211.68 g/mol |
| IUPAC Name | 3-piperidin-4-yloxypropane-1,2-diol;hydrochloride |
| Standard InChI | InChI=1S/C8H17NO3.ClH/c10-5-7(11)6-12-8-1-3-9-4-2-8;/h7-11H,1-6H2;1H |
| Standard InChI Key | CCYSXYSCVBSLBM-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1OCC(CO)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a piperidin-4-yloxy group attached to the central carbon of propane-1,2-diol, with a hydrochloride counterion ensuring stability. Its IUPAC name derives from this configuration:
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Systematic Name: 3-(Piperidin-4-yloxy)propane-1,2-diol hydrochloride
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Molecular Formula:
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Molecular Weight: 223.68 g/mol (calculated from isotopic composition) .
The piperidine ring adopts a chair conformation, while the diol moiety facilitates hydrogen bonding, influencing solubility and crystallinity .
Spectroscopic Signatures
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Infrared (IR) Spectroscopy: Peaks at 3300–3500 cm (O–H stretch), 2850–2950 cm (C–H stretch in piperidine), and 1050–1150 cm (C–O–C ether linkage) .
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Nuclear Magnetic Resonance (NMR):
Synthesis and Manufacturing
Key Synthetic Routes
The compound is typically synthesized via nucleophilic substitution or etherification reactions:
Route 1:
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Epoxide Opening: Reacting epichlorohydrin with piperidin-4-ol under basic conditions to form 3-(piperidin-4-yloxy)propane-1,2-diol.
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Salt Formation: Treating the diol with hydrochloric acid to yield the hydrochloride salt .
Route 2:
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Mitsunobu Reaction: Coupling piperidin-4-ol with glycerol derivatives using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
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Acidification: Isolation of the hydrochloride salt via recrystallization from ethanol-HCl .
Process Optimization
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Yield: 65–78% (dependent on reaction temperature and solvent polarity) .
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Purity: >98% achieved via column chromatography (silica gel, eluent: chloroform/methanol) .
Pharmacological and Industrial Applications
Medicinal Chemistry
Piperidine derivatives are prominent in drug discovery due to their bioavailability and structural versatility:
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Neurological Agents: Analogous compounds exhibit affinity for sigma-1 receptors, implicating potential in treating neuropathic pain .
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Antimicrobial Activity: Quaternary ammonium derivatives show bactericidal effects against Gram-positive pathogens .
Material Science
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Polymer Additives: The diol group enables crosslinking in epoxy resins, enhancing thermal stability .
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Chiral Solvents: Used in asymmetric synthesis for enantioselective catalysis .
Analytical and Quality Control Methods
Chromatographic Techniques
Stability Studies
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Hydrolytic Stability: Degrades <5% over 24 hours at pH 7.4 (37°C) .
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Photostability: Stable under UV light (λ = 254 nm) for 48 hours .
Computational Modeling and Predictive Data
Molecular Dynamics Simulations
Docking Studies
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